molecular formula C20H18FN3O3 B11421629 4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11421629
M. Wt: 367.4 g/mol
InChI Key: DHIHKRPAUZWMMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: is a complex heterocyclic compound with a fused pyrrolopyrazole ring system. Let’s break down its structure:

    Core Structure: The compound consists of a pyrrolo[3,4-c]pyrazole ring, which is further substituted by an group at position 4, an group at position 3, and a group at position 5.

Preparation Methods

Synthetic Routes:

    Multistep Synthesis: The synthesis of FL-3 involves several steps. A common approach starts with the construction of the pyrrolo[3,4-c]pyrazole ring, followed by selective functionalization of the phenyl groups. Key steps include cyclization, substitution, and oxidation reactions.

Industrial Production:

    Limited Information: Unfortunately, specific industrial-scale production methods for FL-3 are not widely documented. Research laboratories often synthesize it for targeted studies.

Chemical Reactions Analysis

FL-3 participates in various chemical reactions:

    Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to the formation of quinone derivatives.

    Substitution: The fluorophenyl group is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl3).

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

Major Products

  • Oxidation: Quinone derivatives.
  • Substitution: Various substituted FL-3 analogs.
  • Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

FL-3 has diverse applications:

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Chemical Biology: Used as a probe to study cellular pathways and molecular interactions.

    Industry: Limited applications due to its complex structure, but research continues.

Mechanism of Action

    Targets: FL-3 likely interacts with enzymes, receptors, or signaling pathways involved in inflammation, cell growth, and oxidative stress.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Unique Features: FL-3’s combination of fluorine substitution, phenolic hydroxyl groups, and pyrrolopyrazole scaffold sets it apart.

    Similar Compounds: Related compounds include other pyrrolopyrazoles and phenolic derivatives.

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18FN3O3/c21-14-8-3-1-6-12(14)19-16-17(13-7-2-4-9-15(13)26)22-23-18(16)20(27)24(19)10-5-11-25/h1-4,6-9,19,25-26H,5,10-11H2,(H,22,23)

InChI Key

DHIHKRPAUZWMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.